N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide
Description
N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a nitrofuran-derived carboxamide compound with a molecular formula of C₁₅H₁₆N₂O₄ and a molecular weight of 288.3 g/mol . Its structure features a 5-nitrofuran ring linked via a carboxamide group to a para-substituted butan-2-ylphenyl moiety (Fig. 1).
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C15H16N2O4/c1-3-10(2)11-4-6-12(7-5-11)16-15(18)13-8-9-14(21-13)17(19)20/h4-10H,3H2,1-2H3,(H,16,18) |
InChI Key |
QQDVTEKQCBEBEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the phenyl ring with the desired substituents. One common method involves the nitration of furan to introduce the nitro group, followed by the formation of the carboxamide group through a reaction with an appropriate amine. The phenyl ring with the butan-2-yl substituent can be synthesized separately and then coupled with the furan derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring and phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the furan or phenyl rings.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group and carboxamide group play crucial roles in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Physicochemical and Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₄ |
| Molecular Weight | 288.3 g/mol |
| logP | 4.2047 |
| logD | 4.204 |
| Polar Surface Area | 65.99 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Comparison with Structurally and Functionally Related Compounds
TRPA1 Antagonists: HC-030031 and CHEM-5861528
HC-030031 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide) and CHEM-5861528 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(butan-2-yl)phenyl]acetamide) are structurally analogous to the target compound but differ in their core heterocycles (purine vs. nitrofuran) and alkyl chain substituents (propan-2-yl vs. butan-2-yl) . Both compounds are TRPA1 channel antagonists with IC₅₀ values in the 4–10 μM range . Notably, HC-030031 demonstrated therapeutic efficacy in reducing airway inflammation in preclinical asthma models .
Table 2: Structural and Pharmacological Comparison
| Compound Name | Core Structure | Substituent | Target | IC₅₀/EC₅₀ |
|---|---|---|---|---|
| N-[4-(butan-2-yl)phenyl]-5-nitrofuran-2-carboxamide | 5-Nitrofuran | Butan-2-ylphenyl | Not reported | Unknown |
| HC-030031 | Purine-dione | Propan-2-ylphenyl | TRPA1 | 4–10 μM |
| CHEM-5861528 | Purine-dione | Butan-2-ylphenyl | TRPA1 | 4–10 μM |
N-[4-(4-Benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide
This derivative replaces the butan-2-yl group with a 4-benzylpiperazinyl moiety, introducing a basic nitrogen center and significantly altering physicochemical properties . The benzylpiperazine group increases polarity (higher hydrogen bond acceptor count) and may enhance solubility but reduce passive diffusion across biological membranes.
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide
This compound substitutes the nitrofuran ring with a 5-nitrobenzothiophene scaffold and introduces a sulfamoyl linkage to a 4-methylpyrimidine group . The benzothiophene core may enhance aromatic stacking interactions, while the sulfamoyl group adds hydrogen-bonding capacity. These modifications likely shift pharmacological activity toward kinase or enzyme targets, contrasting with the nitrofuran’s historical association with antimicrobial or antiparasitic applications.
Key Research Findings and Implications
- Structural Flexibility : The butan-2-ylphenyl group balances lipophilicity and steric bulk, offering a template for optimizing pharmacokinetic profiles .
- Synthonic Tuning : Substitutions (e.g., benzylpiperazine, benzothiophene) demonstrate how modular carboxamide scaffolds can be tailored for diverse targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
